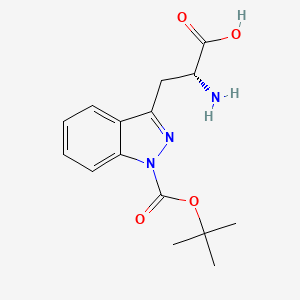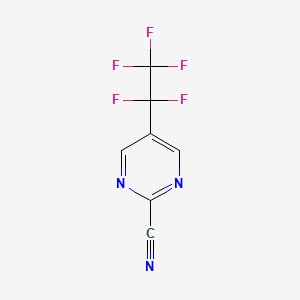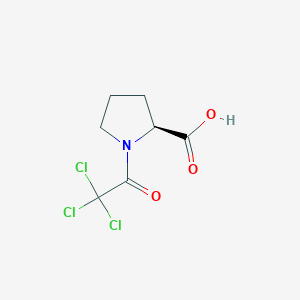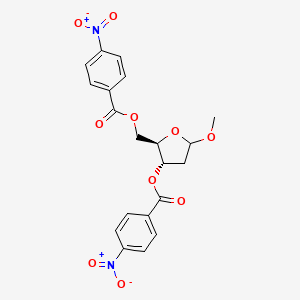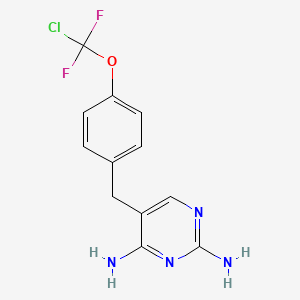
Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds, characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves cyclocondensation reactions. One common method is the reaction of amidines with 1,3-diketones or 1,3-diester systems . For the specific compound , the synthesis might involve the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of an appropriate amidine with a diketone or diester.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Chlorodifluoromethoxy Substitution: The chlorodifluoromethoxy group can be introduced using a suitable chlorodifluoromethoxy reagent under controlled conditions.
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs scalable and efficient synthetic routes. These methods may include:
Catalytic Reactions: Utilizing catalysts such as ZnCl₂ to facilitate the formation of pyrimidine rings.
Multi-component Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis process and improve yields.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- has several scientific research applications:
Medicinal Chemistry: Pyrimidine derivatives are explored for their potential as anticancer agents, kinase inhibitors, and antiviral drugs
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Materials Science: Pyrimidine derivatives are investigated for their use in organic electronics and as building blocks for advanced materials.
Mécanisme D'action
The mechanism of action of pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- involves its interaction with specific molecular targets. These targets may include:
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer and kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Investigated for its potential in medicinal chemistry and materials science.
Uniqueness
Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorodifluoromethoxy group enhances its potential as a versatile building block for further chemical modifications and applications.
Propriétés
Numéro CAS |
50823-97-7 |
|---|---|
Formule moléculaire |
C12H11ClF2N4O |
Poids moléculaire |
300.69 g/mol |
Nom IUPAC |
5-[[4-[chloro(difluoro)methoxy]phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H11ClF2N4O/c13-12(14,15)20-9-3-1-7(2-4-9)5-8-6-18-11(17)19-10(8)16/h1-4,6H,5H2,(H4,16,17,18,19) |
Clé InChI |
DSRVROMTLLCJAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CN=C(N=C2N)N)OC(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


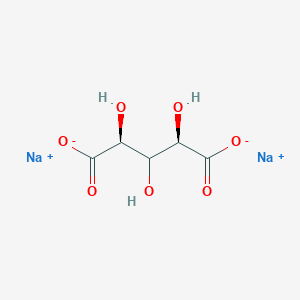
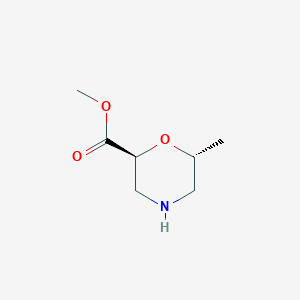
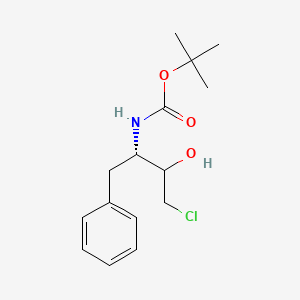
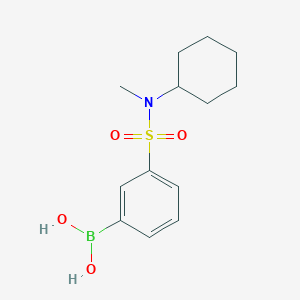
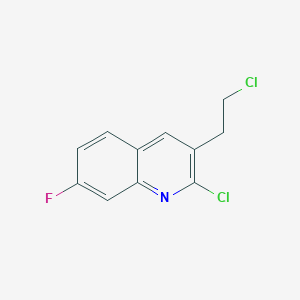

![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)

